![molecular formula C8H13NO B13453149 6-Azaspiro[3.5]nonan-1-one](/img/structure/B13453149.png)
6-Azaspiro[3.5]nonan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azaspiro[35]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a nonane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[3.5]nonan-1-one typically involves the cyclization of appropriate precursors. One common method is the condensation of a suitable amine with a ketone, followed by cyclization to form the spirocyclic structure. For instance, the reaction of 1,6-diaminohexane with cyclohexanone under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Azaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
6-Azaspiro[3.5]nonan-1-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain biological pathways.
Industry: Utilized in the development of novel materials with unique mechanical or chemical properties.
Wirkmechanismus
The mechanism of action of 6-Azaspiro[3.5]nonan-1-one in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
- 7-Azaspiro[3.5]nonan-6-one
- 2-Azaspiro[3.5]nonan-1-one
- 6-Oxa-2-azaspiro[3.5]nonan-1-one
Comparison: 6-Azaspiro[3.5]nonan-1-one is unique due to its specific ring structure and the position of the nitrogen atom. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications. For example, 7-Azaspiro[3.5]nonan-6-one has a different nitrogen position, which can influence its chemical properties and interactions .
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
6-azaspiro[3.5]nonan-3-one |
InChI |
InChI=1S/C8H13NO/c10-7-2-4-8(7)3-1-5-9-6-8/h9H,1-6H2 |
InChI-Schlüssel |
WEROCUKGUIPXKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC2=O)CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,5S,7R)-3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13453074.png)

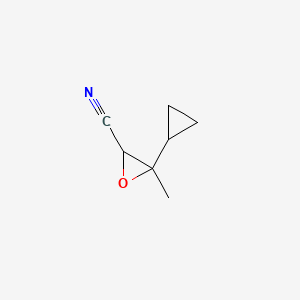
![methyl({[(3R)-pyrrolidin-3-yl]methyl})amine](/img/structure/B13453091.png)

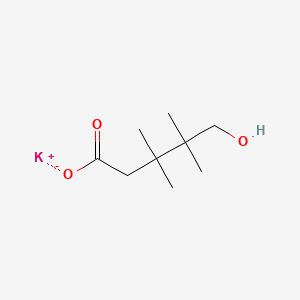
![benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13453109.png)
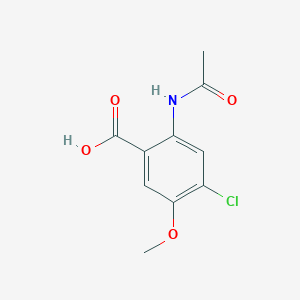
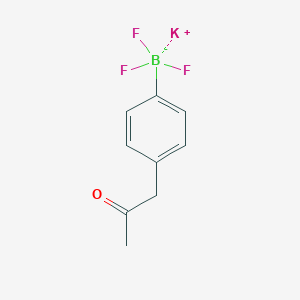
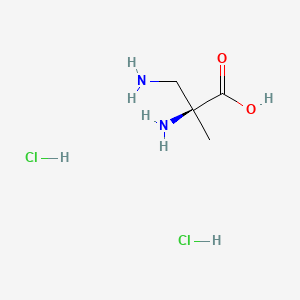

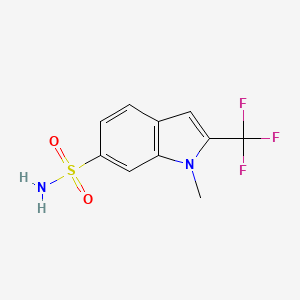

dimethylsilane](/img/structure/B13453156.png)
